Product packaging for Abacavir sulfate(Cat. No.:CAS No. 216699-07-9)

Abacavir sulfate

Cat. No.: B158842
CAS No.: 216699-07-9
M. Wt: 384.41 g/mol
InChI Key: MBFKCGGQTYQTLR-SCYNACPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacavir sulfate is the sulfate salt form of abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral research . Its primary research value lies in its mechanism of action against HIV-1. Following cellular uptake, abacavir is phosphorylated by intracellular kinases to its active metabolite, carbovir triphosphate (CBV-TP) . This active form acts as a nucleoside analog, competing with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase . Once incorporated, CBV-TP functions as a chain terminator, halting DNA elongation and thereby inhibiting viral replication . This mechanism makes it a critical tool for studying the HIV life cycle and developing new antiviral strategies. From a chemical perspective, this compound has the CAS RN 188062-50-2 and a molecular formula of (C14H18N6O)2·H2SO4 . Researchers should note that it is typically supplied as a white to light yellow powder and is soluble in water . Proper storage conditions are essential for maintaining stability; it should be kept refrigerated (0-10°C), protected from air due to its hygroscopic and air-sensitive nature, and stored under inert gas . It is critical to highlight that a hypersensitivity reaction to abacavir is strongly associated with the HLA-B*5701 allele, a key consideration for research design . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N6O5S B158842 Abacavir sulfate CAS No. 216699-07-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.H2O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFKCGGQTYQTLR-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 77,000 mg/l @ 25 °C
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
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Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white solid

CAS No.

188062-50-2
Record name Abacavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188062-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate
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Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Mechanistic Studies

Elucidation of Molecular Mechanism of Action in Reverse Transcriptase Inhibition

The antiviral activity of abacavir (B1662851) is not inherent to the administered drug but is a result of its conversion into an active form within the host's cells. patsnap.comdrugbank.com This active metabolite then interferes with the HIV-1 reverse transcriptase (RT), a viral enzyme essential for converting viral RNA into DNA, a critical step for the integration of the viral genome into the host cell's DNA. patsnap.compharmgkb.org

Intracellular Phosphorylation to Carbovir (B1146969) Triphosphate (CBV-TP)

Abacavir is a prodrug that, upon entering a cell, undergoes a series of enzymatic transformations to become its active form, carbovir triphosphate (CBV-TP). patsnap.comnih.govcapes.gov.br This multi-step phosphorylation pathway is carried out by host cellular kinases. patsnap.comimmunopaedia.org.zaontosight.ai

The initial step involves the phosphorylation of abacavir to abacavir 5'-monophosphate, a reaction catalyzed by the enzyme adenosine (B11128) phosphotransferase. pharmgkb.orgimmunopaedia.org.zanih.gov Subsequently, a cytosolic deaminase acts on abacavir monophosphate to produce carbovir monophosphate (CBV-MP). pharmgkb.orgimmunopaedia.org.za Guanylate kinase then converts CBV-MP to carbovir diphosphate (B83284) (CBV-DP). pharmgkb.orgnih.gov The final phosphorylation step, yielding the active carbovir triphosphate (CBV-TP), is carried out by various cellular kinases. pharmgkb.orgontosight.ai The intracellular half-life of CBV-TP is estimated to be between 12 and 20 hours. nih.gov

The intracellular phosphorylation pathway of abacavir is detailed in the table below.

StepSubstrateEnzymeProduct
1AbacavirAdenosine PhosphotransferaseAbacavir 5'-Monophosphate
2Abacavir 5'-MonophosphateCytosolic DeaminaseCarbovir Monophosphate (CBV-MP)
3Carbovir Monophosphate (CBV-MP)Guanylate KinaseCarbovir Diphosphate (CBV-DP)
4Carbovir Diphosphate (CBV-DP)Cellular KinasesCarbovir Triphosphate (CBV-TP)

Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)

The active metabolite, carbovir triphosphate (CBV-TP), is a structural analogue of the natural nucleoside deoxyguanosine triphosphate (dGTP). patsnap.comdrugbank.comnih.gov This structural similarity allows CBV-TP to act as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme. patsnap.comdrugbank.comwikipedia.org CBV-TP competes with dGTP for the active site of the reverse transcriptase during the synthesis of viral DNA from the viral RNA template. patsnap.comimmunopaedia.org.za

DNA Chain Termination Mechanism

The primary mechanism by which abacavir exerts its antiviral effect is through the termination of the growing viral DNA chain. patsnap.comdrugbank.comnih.gov Once the HIV-1 reverse transcriptase incorporates CBV-TP into the nascent DNA strand, further elongation is halted. patsnap.comdrugbank.comontosight.ai This is because CBV-TP lacks the 3'-hydroxyl (-OH) group that is essential for the formation of a phosphodiester bond with the next incoming nucleotide. drugbank.comontosight.aiaskfilo.com The absence of this group prevents the addition of subsequent nucleotides, leading to premature termination of DNA synthesis and thereby inhibiting viral replication. patsnap.comdrugbank.comaskfilo.com

Specificity of Cellular Enzyme Conversion in Infected Cells

The conversion of abacavir to its active form, CBV-TP, is more efficient in HIV-infected cells compared to uninfected cells. patsnap.com This is attributed to the higher prevalence of the necessary cellular enzymes for phosphorylation within these infected cells. patsnap.com This selective activation within the target cells helps to concentrate the antiviral activity where it is most needed while potentially minimizing effects on uninfected cells. patsnap.com

Investigation of Molecular Mechanisms of Viral Resistance

The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. For abacavir, resistance is primarily associated with specific genetic changes in the virus. ontosight.ai

Genotypic Changes in Reverse Transcriptase Codon Region

Resistance to abacavir is conferred by specific mutations in the gene that codes for the HIV-1 reverse transcriptase enzyme. penta-id.orgnih.gov These mutations alter the enzyme's structure, reducing its affinity for carbovir triphosphate or its ability to incorporate it, thereby diminishing the drug's inhibitory effect. nih.gov

Several key mutations have been identified that are associated with abacavir resistance:

M184V: This is one of the most common mutations selected by abacavir. penta-id.orgoup.com It involves a change from methionine (M) to valine (V) at codon 184 of the reverse transcriptase gene. nih.gov While it is the most frequently selected mutation by abacavir alone, it can also be selected by other NRTIs like lamivudine (B182088). penta-id.orgnih.gov The M184V mutation on its own confers low-level resistance to abacavir. researchgate.net

K65R: This mutation, a change from lysine (B10760008) (K) to arginine (R) at codon 65, is also selected by abacavir, although less frequently than M184V when abacavir is used without zidovudine (B1683550). penta-id.orgnih.gov The K65R mutation can confer broad cross-resistance to several NRTIs. penta-id.org

L74V: A change from leucine (B10760876) (L) to valine (V) at codon 74 is another mutation associated with abacavir resistance. penta-id.orgiasusa.org Its selection is more frequent in the absence of concurrent zidovudine therapy. penta-id.org

Y115F: This mutation, a change from tyrosine (Y) to phenylalanine (F) at codon 115, is relatively uncommon but is associated with reduced susceptibility to abacavir. penta-id.orgnih.gov

The development of these mutations can be influenced by the specific combination of antiretroviral drugs used. For instance, the co-administration of zidovudine with abacavir significantly reduces the selection of the K65R and L74V mutations. penta-id.org The presence of multiple mutations, particularly combinations involving M184V and thymidine (B127349) analogue mutations (TAMs), can lead to higher levels of abacavir resistance. nih.govaidsmap.com

The table below summarizes the key genotypic changes associated with abacavir resistance.

MutationAmino Acid ChangeAssociated NRTIsImpact on Abacavir Susceptibility
M184VMethionine to ValineAbacavir, Lamivudine, EmtricitabineLow-level resistance
K65RLysine to ArginineAbacavir, Tenofovir (B777), DidanosineReduced susceptibility, potential for cross-resistance
L74VLeucine to ValineAbacavir, DidanosineReduced susceptibility
Y115FTyrosine to PhenylalanineAbacavirReduced susceptibility
M184V Mutation

The M184V mutation, a substitution of methionine with valine at codon 184, is a cornerstone of resistance to several NRTIs, including abacavir. nih.gov While it confers high-level resistance to lamivudine and emtricitabine, its effect on abacavir susceptibility is more moderate, typically causing a 2- to 4-fold reduction. nih.gov The M184V mutation is frequently selected by abacavir-containing regimens, particularly in combination with lamivudine. guidelines.org.au The presence of M184V in combination with other mutations, such as those associated with zidovudine resistance, can lead to higher levels of abacavir resistance. pnas.org Structurally, the M184V mutation is thought to confer resistance through steric hindrance, where the beta-branched side chain of valine interferes with the binding of certain nucleoside analogs. nih.gov

K65R Mutation

The K65R mutation, a change from lysine to arginine at codon 65, is selected by abacavir and other NRTIs like tenofovir and didanosine. tandfonline.com This mutation alone can confer low to intermediate levels of resistance to abacavir. tandfonline.com The K65R mutation is less frequently selected in the presence of zidovudine. guidelines.org.au Biochemically, the K65R mutation reduces the rate of incorporation of carbovir triphosphate. capes.gov.br Interestingly, the K65R mutation can increase susceptibility to the NRTI zidovudine, a phenomenon known as hypersusceptibility. tandfonline.com

L74V Mutation

The L74V mutation, a substitution of leucine with valine at codon 74, is selected by abacavir and didanosine. nih.gov It often appears in combination with the M184V mutation in patients failing abacavir-containing regimens. guidelines.org.au The combination of L74V and M184V leads to a significant reduction in abacavir susceptibility. guidelines.org.au The L74V mutation decreases the rate of incorporation of the inhibitor. nih.gov Like the K65R mutation, L74V can also increase susceptibility to zidovudine. guidelines.org.au

Y115F Mutation

The Y115F mutation, a substitution of tyrosine with phenylalanine at codon 115, is less commonly observed in clinical isolates but is selected by abacavir in vitro. pnas.orgnih.gov It is often found in conjunction with the M184V mutation. nih.gov While the Y115F mutation alone has a modest effect, the combination of M184V and Y115F can significantly increase resistance to abacavir. nih.gov

Kinetic Parameters of Carbovir Triphosphate Utilization and Resistance

The resistance conferred by mutations in the reverse transcriptase enzyme can be quantified by examining the kinetic parameters of carbovir triphosphate (CBV-TP) incorporation. Pre-steady-state kinetic studies have provided insights into how these mutations affect the efficiency of the viral enzyme in utilizing the drug molecule versus the natural substrate, dGTP.

Transient kinetic studies have shown that for the wild-type (WT) HIV-1 RT, CBV-TP is a relatively poor substrate compared to the natural dGTP. nih.govacs.org The M184V mutation further decreases the efficiency of CBV-TP incorporation, providing a molecular basis for the observed resistance. nih.govacs.org This resistance is primarily due to a decreased rate of incorporation (kpol) of the drug triphosphate. nih.govacs.org

Similarly, the K65R and K70E mutations have been shown to reduce susceptibility to abacavir by decreasing the rate of CBV-TP incorporation rather than affecting the binding affinity (Kd) of the inhibitor. capes.gov.brasm.org

Table 1: Pre-steady-state kinetic parameters for CBV-TP and dGTP incorporation by wild-type and M184V mutant HIV-1 RT. Data adapted from Ray et al., 2002.
EnzymeSubstrateKd (µM)kpol (s-1)Efficiency (kpol/Kd) (µM-1s-1)Selectivity (EfficiencydGTP / EfficiencyCBVTP)
WT RTdGTP0.5 ± 0.190 ± 51807.4
WT RTCBVTP2.5 ± 0.560 ± 524
M184V RTdGTP1.0 ± 0.230 ± 230170
M184V RTCBVTP10 ± 21.8 ± 0.10.18

Molecular Basis of Abacavir Hypersensitivity

A significant limitation to the use of abacavir is the potential for a severe and sometimes fatal hypersensitivity reaction (HSR), which occurs in approximately 5-8% of patients. oup.com Extensive research has elucidated the molecular basis of this idiosyncratic adverse drug reaction, revealing a strong and specific association with the human leukocyte antigen (HLA) allele, HLA-B*57:01. nih.gov

The prevailing mechanism is the "altered peptide repertoire model" or "pharmacological interaction with immune receptors (p-i)" concept. guidelines.org.aunih.gov According to this model, abacavir, a small molecule, binds non-covalently within the F-pocket of the antigen-binding cleft of the HLA-B57:01 protein. pnas.org This binding alters the shape and chemical properties of the peptide-binding groove. pnas.org Consequently, the repertoire of self-peptides that can bind to and be presented by HLA-B57:01 is changed. pnas.orgguidelines.org.au

These newly presented self-peptides are recognized as foreign by cytotoxic CD8+ T-cells, triggering a robust and systemic immune response that manifests as the abacavir hypersensitivity syndrome. guidelines.org.au This mechanism is distinct from the hapten model, as it does not require covalent binding of the drug to a protein to become immunogenic. nih.gov

Recent studies have also implicated intracellular stress responses in keratinocytes expressing HLA-B57:01 as a potential trigger for the dermal manifestations of abacavir hypersensitivity. oup.com Abacavir exposure in these cells can lead to endoplasmic reticulum stress, cytokine and chemokine release, and subsequent T-cell migration. oup.com The strong predictive value of the HLA-B57:01 allele has led to the recommendation of genetic screening prior to the initiation of abacavir therapy, a measure that has dramatically reduced the incidence of this severe adverse reaction. nih.gov

Synthesis and Derivatization Strategies

The chemical synthesis of abacavir (B1662851) sulfate (B86663) is a complex process that requires precise control over stereochemistry to yield the therapeutically active isomer. Various strategies have been developed to synthesize the core molecule and to create prodrugs with improved physicochemical properties.

Multi-Step Chemical Synthesis and Stereochemical Control (1S, 4R)

The synthesis of abacavir requires the specific (1S, 4R) stereochemistry on the cyclopentene (B43876) ring for its biological activity. newdrugapprovals.org Achieving this stereochemical control is a critical aspect of its synthesis. The manufacturing process often begins with a chiral starting material that already possesses the desired stereochemistry at the (1S, 4R) centers. who.intwho.int The subsequent chemical reactions to build the final abacavir molecule are designed to not affect these chiral centers, thus retaining the correct chirality throughout the synthesis. who.intwho.int

One common approach involves the use of a racemic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince-lactam, as a key intermediate. rsc.orgacs.org This racemic mixture can be resolved using enzymatic methods. For instance, a (+)-lactamase can be used for stereoselective ring-opening, followed by chemical hydrolysis of the remaining lactam. Alternatively, a (-)-lactamase can directly produce the desired (1S, 4R)-γ-amino acid. rsc.org Proteases like subtilisin have also been employed for the kinetic resolution of N-protected Vince-lactams, leaving the desired (1R, 4S)-enantiomer unreacted. acs.org

Another synthetic route involves a ring-closing metathesis reaction. For example, a chiral oxazolidinone can be acylated and then condensed with acrolein to form a chiral adduct. This adduct then undergoes a ring-closing metathesis using a ruthenium catalyst to form the chiral cyclopentenol, which is a precursor to abacavir. newdrugapprovals.org Controlling the presence of the undesired (1R, 4S) isomer is crucial, and methods have been developed to separate these enantiomers at the raw material stage, which can improve the final product's yield by 5-10% and reduce the need for complex purification steps later on. ijcpa.in

The table below summarizes key intermediates and reagents in the stereocontrolled synthesis of abacavir.

Intermediate/ReagentRole in SynthesisReference
(1S,4R)-azabicyclo[2.2.1]hept-5-en-3-oneChiral precursor for the purine (B94841) construction. nih.gov
Vince-LactamA versatile building block for resolution to obtain the desired stereoisomer. rsc.org
Lactamases/Proteases (e.g., Subtilisin)Biocatalysts for the stereoselective ring-opening of racemic lactams. rsc.orgacs.org
Ruthenium Catalyst (e.g., (Cy3P)Cl2Ru=CHPh)Catalyst for ring-closing metathesis to form the cyclopentene ring. newdrugapprovals.org
2-Amino-4,6-dichloro-5-formamidopyrimidineKey intermediate for the efficient construction of the purine ring. nih.gov

Hydrolysis of N-Acylated Precursors under Basic Conditions

A common step in the synthesis of abacavir involves the removal of a protecting group from an N-acylated precursor. One patented process describes the hydrolysis of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide under basic conditions. google.com This method is presented as an improvement over previous methods that used acidic conditions, which could lead to product degradation and longer reaction times. google.comgoogle.com

The use of an inorganic base, such as an alkaline metal hydroxide (B78521) (e.g., sodium hydroxide), in a mixture of a (C1-C6)-alcohol and water has been shown to be effective. google.comgoogle.com This basic hydrolysis proceeds rapidly and results in high yields and purity of the final product due to minimal formation of by-products. google.com The reaction can be carried out at higher temperatures without significant degradation, which is a notable advantage over acidic hydrolysis. google.com

Optimization of Reaction Conditions and Yield

For example, one procedure involves refluxing a mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide with a 10% solution of sodium hydroxide in isopropanol (B130326) for one hour. google.comnewdrugapprovals.org After cooling and neutralization, the abacavir free base can be crystallized from a suitable solvent like ethyl acetate (B1210297) or acetone, with reported yields as high as 90% and 88%, respectively. google.comnewdrugapprovals.org The process is also noted to proceed without racemization, ensuring the stereochemical integrity of the final product. google.com The final step often involves the formation of the sulfate salt by reacting the abacavir free base with sulfuric acid in a solvent such as ethanol (B145695) or acetone, with yields reported to be between 73.5% and 95%. google.com

The following table details the impact of different solvents on the crystallization yield of abacavir from the basic hydrolysis of its N-acylated precursor.

Crystallization SolventYieldReference
Ethyl Acetate90% google.com
Acetone88% google.comnewdrugapprovals.org
Isopropyl Alcohol/Water95% google.com
Ethanol/Water73.5% google.com

Prodrug and Derivative Synthesis for Enhanced Chemical Properties

To overcome certain limitations of the parent drug, such as its hydrophilic nature, prodrug strategies have been explored. unmc.edunih.gov These strategies aim to modify the abacavir molecule to improve its chemical properties, such as hydrophobicity, which can lead to better formulation potential. nih.govtandfonline.com

Phosphoramidate (B1195095) Prodrugs (PABC) and Monophosphorylation Bypass

One significant prodrug approach is the synthesis of phosphoramidate prodrugs of abacavir, often referred to as ProTides. unmc.eduacs.orgnih.gov The rationale behind this strategy is to bypass the rate-limiting initial monophosphorylation step in the metabolic activation of abacavir. unmc.eduacs.org By delivering the monophosphorylated species directly into the cell, the therapeutic index of the drug can potentially be improved. unmc.edu

The synthesis of these phosphoramidate prodrugs, such as the phenylmethoxyalaninyl phosphoramidate of abacavir, can be achieved in a single step with good yield. nih.gov These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate. acs.org Studies have shown that the application of this technology to abacavir can lead to a significant enhancement in its antiviral potency, which corresponds to markedly higher levels of the active carbovir (B1146969) triphosphate metabolite within cells. nih.gov

Myristoylated Prodrugs (MABC) for Hydrophobicity and Formulation Potential

To address the challenges posed by the hydrophilic nature of abacavir, myristoylated prodrugs (MABC) have been synthesized. unmc.edunih.govtandfonline.com This involves the esterification of the 5'-hydroxyl group on the cyclopentene ring of abacavir with myristic acid, a 14-carbon fatty acid. nih.govtandfonline.comnottingham.ac.uk This modification converts the hydrophilic abacavir into a more hydrophobic derivative. nih.govtandfonline.com

The increased hydrophobicity of MABC facilitates its encapsulation into nanoformulations, which is challenging with the parent drug. nih.govtandfonline.com The synthesis of MABC has been reported with a final yield of 66% after purification. tandfonline.com This hydrophobic prodrug can be formulated into nanosuspensions, creating hydrophobic drug crystals that can be encased in polymers. nih.govtandfonline.com This approach has the potential to improve intracellular drug accumulation and extend the drug's bioavailability. nih.govtandfonline.comnottingham.ac.uk

The table below provides a summary of the prodrugs of abacavir and their intended enhancements.

Prodrug NameModificationPurposeReference
PABC (Phosphoramidate Prodrug)Phosphoramidate group at the 5'-hydroxyl position.Bypass the initial monophosphorylation step and increase intracellular levels of the active triphosphate metabolite. unmc.eduacs.orgnih.gov
MABC (Myristoylated Prodrug)Myristic acid esterified to the 5'-hydroxyl group.Increase hydrophobicity to facilitate encapsulation into nanoformulations and improve formulation potential. unmc.edunih.govtandfonline.com

N2-Substitution Derivatives (Schiff Bases) and Antiviral Activity Modulation

The synthesis of abacavir prodrugs through N2-substitution with various substituted benzaldehydes and ketones has been explored to modulate its antiviral profile. nih.govresearchgate.net This strategy involves the formation of Schiff bases, which are compounds containing an imine or azomethine group. nih.govijiset.com The reaction creates a new series of abacavir derivatives with altered biological activities. nih.gov

Research has shown that these modifications can significantly enhance the anti-HIV potency of the parent drug. nih.govebi.ac.uk For instance, one particular derivative, (3-(2-(4-methylaminobenzylideneamino)-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentyl)methanol, was found to be 32 times more potent than abacavir itself. nih.govresearchgate.netebi.ac.uk This compound exhibited an EC50 value of 0.05 µM and a selectivity index greater than 2000. researchgate.netebi.ac.uk The effective concentration required for these Schiff bases to protect human leukemic cells (CEM) from the cytopathic effects of HIV-1 was found to be less than 6 µM. nih.govijiset.com One of the most potent Schiff bases was effective at a concentration of 50 nM and showed low cytotoxicity to CEM cells at concentrations greater than 100 µM, highlighting its potential as a lead compound for developing new anti-HIV-1 drugs. nih.govijiset.com

The hydrolytic stability of these Schiff base prodrugs has also been evaluated. At a physiological pH of 7.4 and a temperature of 37°C, the hydrolytic half-life (t1/2) for these compounds ranged from 120 to 240 minutes. nih.govresearchgate.netebi.ac.uk

Carbocyclic Uracil (B121893) Derivatives and Monophosphate Prodrugs

The synthesis of carbocyclic nucleosides, where the oxygen atom in the sugar ring is replaced by a carbon, is a well-established strategy for creating metabolically stable antiviral agents. mdpi.com This approach has been applied to create novel carbocyclic uracil derivatives of abacavir. mdpi.commdpi.com The synthesis of these compounds can be a multi-step process, starting from precursors like (-)-Vince lactam. mdpi.com

Furthermore, to enhance intracellular delivery and bypass the initial, often rate-limiting, phosphorylation step, monophosphate prodrugs of these carbocyclic uracil derivatives have been developed. mdpi.comgoogle.comunmc.edu The synthesis of these phosphoramidate prodrugs involves coupling the nucleoside with a phosphoramidate moiety. unmc.edu However, the synthesis of such prodrugs for carbovir and abacavir has presented challenges, sometimes requiring the use of t-BuMgCl to facilitate the phosphorylation reaction. acs.org

These novel compounds, combining the features of carbocyclic nucleosides and monophosphate prodrugs, have been evaluated for their antiviral activity against a range of RNA viruses. mdpi.com

Microwave-Assisted Synthesis Techniques for Derivatives

Microwave-assisted synthesis has emerged as a valuable tool in the preparation of abacavir derivatives, offering advantages in terms of reaction speed and efficiency. nih.govscilit.comlookchem.com This technique has been successfully employed in the synthesis of N2-substituted abacavir prodrugs, including Schiff bases. nih.govpillbuys.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, accelerating the discovery and development of new abacavir-based compounds. scilit.comlookchem.com

Formation and Characterization of Novel Abacavir Salts

The formation of salts is a common and effective strategy to improve the physicochemical properties of a drug, such as its solubility and dissolution rate, which can in turn enhance its bioavailability. mdpi.comxisdxjxsu.asia

Abacavir Acetic Acid Salt Synthesis and Structural Elucidation

A novel acetic acid salt of abacavir has been synthesized and characterized. bbrc.in The formation of this new salt was confirmed through various analytical techniques, including:

1H NMR: The presence of an acetic acid proton signal at δ 11.94 ppm provided strong evidence for the formation of the acetic acid salt. bbrc.inresearchgate.net

FT-IR Spectroscopy: Changes in the FT-IR stretching frequencies, such as the observation of an acid C=O stretching value at 1031 cm-1 and an acid O-H stretching peak at 3423 cm-1, indicated the formation of the new solid form. bbrc.in

Powder X-ray Diffraction (PXRD): The PXRD pattern of the abacavir acetic acid salt showed unique peaks at 2θ values of 7.31, 10.61, 14.70, 19.25, 25.00, 25.91, 26.96, and 29.89, which were distinct from those of the abacavir free base. bbrc.in

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques were used to characterize the polymorphic transition and thermal stability of the new salt form. bbrc.in TGA showed a weight loss of 0.782% w/w, corresponding to melting without any residual solvate. bbrc.in

Solid State Chemistry and Polymorphism

Identification and Characterization of Abacavir (B1662851) Sulfate (B86663) Polymorphs

Research has revealed the existence of several polymorphic forms of abacavir sulfate, which have been identified and characterized using a variety of analytical techniques. These methods provide unique fingerprints for each crystalline structure, allowing for their differentiation and control during the manufacturing process.

At least three distinct crystalline forms of this compound have been designated as Form I, Form II, and Form III. google.comgoogleapis.com These forms are stable, well-defined, and can be consistently reproduced under specific laboratory conditions. google.comgoogleapis.com Beyond these, further studies have successfully screened and prepared at least seven different crystalline forms by recrystallizing this compound from various organic solvents with differing polarities. researchgate.net The production of a specific polymorphic form, such as Form II, is often a controlled part of the drug substance manufacturing process. geneesmiddeleninformatiebank.nl

X-Ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to identify the unique crystal lattice structure of each polymorph. The distinct diffraction patterns, characterized by peaks at specific 2θ angles, serve as a fingerprint for each crystalline form. bbrc.ininnovareacademics.in

A patent has characterized Forms I, II, and III by their principal XRPD peaks. google.comgoogleapis.com

Form I is identified by characteristic peaks at approximately 8.6, 13.3, 14.8, 15.3, 17.2, 17.7, 19.3, 20.8, 21.4, 22.0, 22.9, 23.9, 25.3, 25.8, and 26.6 degrees 2θ. google.comgoogleapis.com

Form II shows characteristic peaks at about 9.3, 12.1, 17.2, 17.8, 18.4, 20.9, 21.4, 22.7, 24.4, 28.4, and 29.3 degrees 2θ. google.comgoogleapis.com

Form III is characterized by peaks at approximately 7.4, 8.5, 8.7, 9.4, 12.1, 13.3, 14.9, 15.2, 17.2, 17.9, 19.4, 20.8, 21.4, 22.8, 23.8, 25.2, and 26.6 degrees 2θ. google.com

Table 1: Characteristic XRPD Peaks (2θ) for this compound Polymorphs I, II, and III

Form IForm IIForm III
8.69.37.4
13.312.18.5
14.817.28.7
15.317.89.4
17.218.412.1
17.720.913.3
19.321.414.9
20.822.715.2
21.424.417.2
22.028.417.9
22.929.319.4
23.920.8
25.321.4
25.822.8
26.623.8
25.2
26.6

Further research has identified additional polymorphic forms, demonstrating the complexity of this compound's solid-state chemistry. One study identified a form designated as "Form O" and several other forms (A, B, C, D, E, F, and G) obtained through recrystallization from different solvents. researchgate.net The appearance of new peaks and the disappearance of existing peaks in the XRPD patterns of these forms compared to the original form (Form O) confirmed the creation of new polymorphic phases. researchgate.net For instance, Form A showed new peaks at 26.67°, 27.74°, and 35.82° while lacking some peaks present in Form O. researchgate.net

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to distinguish between polymorphs based on their thermal properties. bbrc.in DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, providing information on melting points and heats of fusion. tainstruments.com TGA measures changes in weight as a function of temperature, which is useful for detecting the loss of solvents or decomposition. google.com

Different polymorphic forms of this compound exhibit distinct thermal behaviors. For example, a study of seven polymorphic forms (O, and A-G) showed that they could be differentiated by their melting temperatures and heats of fusion as determined by DSC. researchgate.net The heat of fusion values for these forms were found to be different, with Form G exhibiting a particularly high value of 110.2 J/g. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for characterizing different polymorphic forms by identifying shifts in the vibrational frequencies of their chemical bonds. researchgate.net These shifts arise from the different molecular conformations and intermolecular interactions within the crystal lattice of each polymorph. bbrc.in

For this compound polymorphs, FT-IR spectroscopy has been used to record shifts in the locations of major peaks, aiding in their characterization. researchgate.net For example, one of the forms, designated Form O, showed a characteristic C-H stretching peak at 2867.7 cm⁻¹, a C=C stretch of the cyclopentene (B43876) ring at 1617.0 cm⁻¹, and a C-H bending vibration of the monosubstituted cyclopropyl (B3062369) ring at 1451.6 cm⁻¹. researchgate.net The differences in the FT-IR spectra among the various prepared forms provided further evidence of their distinct polymorphic nature. researchgate.net

Thermodynamic Relationships Among Polymorphic Forms

The thermodynamic relationship between polymorphs determines their relative stability under different temperature and pressure conditions. This relationship can be either monotropic or enantiotropic.

In a monotropic system, one polymorph is the most stable form at all temperatures below the melting point, and any other polymorphs are metastable. google.com In an enantiotropic system, the stability of the polymorphs is dependent on temperature, with a transition temperature at which their stabilities reverse. rsc.org

The thermodynamic relationships among various polymorphic forms of this compound have been evaluated using thermochemical data. researchgate.net By applying thermodynamic rules, which consider the melting points and heats of fusion, it is possible to determine whether a pair of polymorphs is monotropically or enantiotropically related. researchgate.net One study investigating seven polymorphic forms of this compound found that at least seven of the twenty possible polymorphic pairs were enantiotropically related, while the rest were monotropically related. researchgate.net For example, Form A was found to be enantiotropically related to Form C, while Forms B, D, E, F, and G were monotropically related to Form C. researchgate.net

Factors Influencing Polymorphic Transitions

The polymorphic behavior of this compound, like many active pharmaceutical ingredients (APIs), is governed by a range of thermodynamic and kinetic factors. The transition between different crystalline forms, or polymorphs, can be influenced by various process parameters. bbrc.in Key factors include temperature, agitation speed, cooling rate, pH, and the relative humidity of the environment. bbrc.in The choice of solvent system is particularly crucial in determining which polymorphic form is crystallized.

In one study, seven distinct crystalline forms of this compound were identified by recrystallizing the parent compound from a variety of organic solvents and solvent mixtures. researchgate.net The resulting solid forms were designated as Form A through Form G, in addition to the original form (Form O). researchgate.net These forms were distinguished based on differences in their melting temperatures and heat of fusion, as determined by Differential Scanning Calorimetry (DSC). researchgate.net The emergence of new peaks and the absence of existing ones in X-ray Powder Diffraction (XRPD) patterns confirmed the formation of new polymorphic phases. researchgate.net

The following table summarizes the thermal properties of the different polymorphic forms of this compound identified.

Table 1: Thermal Properties of this compound Polymorphs

Polymorphic FormMelting Point (°C)Heat of Fusion (ΔH, J/g)
Form O 227.0-
Form A 227.06-
Form B 225.16-
Form C 224.28-
Form D 223.57168.0
Form E 223.0650.82
Form F 222.76-
Form G 219.00110.2
Data sourced from Chadha et al., 2011. researchgate.net

Impact of Solid-State Forms on Chemical Stability

Correlation of Crystallinity with Degradation Pathways

The degree of crystallinity in a solid-state material directly correlates with its chemical stability. Amorphous or less crystalline forms generally possess higher free energy and are often more reactive and prone to degradation than their highly crystalline counterparts.

Forced degradation studies on this compound have been conducted under various stress conditions, including hydrolysis (acidic, alkaline, neutral), oxidation, photolysis, and thermal stress, as per International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies revealed that this compound is particularly susceptible to degradation under acidic hydrolysis and oxidative stress conditions. researchgate.net Eight distinct degradation products were identified following these stress tests. nih.gov The stability-indicating methods developed can effectively separate the intact drug from these degradation products, which is crucial for quality control. researchgate.net The link between crystallinity and stability is underscored by the use of X-ray Powder Diffraction (XRPD) to monitor the solid-state form of the API during stability trials, ensuring that no unwanted polymorphic transformations to a less stable form occur. innovareacademics.in

Table 2: Summary of this compound Degradation Behavior

Stress ConditionDegradation Outcome
Acidic Hydrolysis Significant degradation observed. researchgate.net
Alkaline Hydrolysis Less degradation compared to acidic conditions. nih.gov
Neutral Hydrolysis Less degradation compared to acidic conditions. nih.gov
Oxidative Stress Significant degradation observed. researchgate.net
Photolysis Stable. nih.govresearchgate.net
Thermal Stress Stable. nih.govresearchgate.net

Strategies for Stability Enhancement through Solid-State Engineering

Solid-state engineering provides a strategic approach to modify and improve the physicochemical properties of an API, such as stability, without altering its intrinsic chemical structure and pharmacological activity. mdpi.com One of the most prominent strategies in this field is the formation of multicomponent crystalline systems. mdpi.com

Multicomponent systems, such as salts and co-crystals, involve combining an API with a pharmaceutically acceptable guest molecule (a coformer) within the same crystal lattice. pharmacyjournal.in These systems are held together by non-covalent interactions, primarily hydrogen bonding. pharmacyjournal.in This approach has been successfully applied to abacavir to enhance its properties. acs.org

Research has demonstrated the formation of four new multicomponent crystals of abacavir with various dicarboxylic acids. acs.org The interaction of abacavir with these coformers resulted in one salt and three co-crystals, which were characterized using techniques like single-crystal X-ray diffraction (SCXRD), PXRD, and DSC. acs.org These novel solid forms exhibited significantly improved aqueous solubility and dissolution rates compared to the parent abacavir. acs.org For instance, the multicomponent crystal of abacavir and oxalic acid was found to increase the solubility of abacavir by a factor of two. researchgate.net

Table 3: Multicomponent Systems of Abacavir

CoformerResulting Solid Form
Oxalic acidSalt (ABC-OXA)
Glutaric acidCo-crystal (ABC-GLA)
Suberic acidCo-crystal (ABC-SUA)
Azelaic acidCo-crystal (ABC-AZA)
Data sourced from Ji et al., 2021. acs.org

Degradation Pathways and Chemical Stability

Forced Degradation Studies and Stress Conditions

Forced degradation studies are a critical component of drug development, providing insights into the stability of a molecule and helping to develop stability-indicating analytical methods.

Abacavir (B1662851) sulfate (B86663) demonstrates significant degradation under acidic conditions. researchgate.netnih.gov Studies have shown that treatment with hydrochloric acid leads to the formation of several degradation products. researchgate.netijrpc.com For instance, under conditions of 1N HCl at 80°C for 24 hours, the drug degraded, resulting in five degradation products. ijrpc.com In another study, acidic hydrolysis with 1N HCl at ambient temperature for 42 hours resulted in the formation of an unknown impurity, Imp-A1, along with a known impurity, Imp-B. nih.gov The degradation appears to follow apparent first-order kinetics at elevated temperatures. ijrpc.com One of the identified degradation products under acidic stress is a compound with the chemical formula C8H10N6. scispace.comresearchgate.net

Table 1: Degradation of Abacavir Sulfate under Acidic Hydrolysis

Stress Condition Duration Temperature Observations Reference
1N HCl 24 hours 80°C Five degradation products (X1-X5) were formed. ijrpc.com
1N HCl 42 hours Ambient (25 ± 2°C) Formation of unknown impurity Imp-A1 and known impurity Imp-B. nih.gov

Oxidative conditions also lead to considerable degradation of this compound. researchgate.netnih.gov Exposure to hydrogen peroxide has been a common method to simulate oxidative stress. researchgate.net In one study, using 3% H2O2 for seven days at ambient temperature, several unknown degradation impurities, namely Imp-O1, Imp-O2, and Imp-O3, were formed, in addition to known impurities Imp-A and Imp-B. nih.gov Other research has identified two primary degradation by-products under oxidative stress, OP1 (m/z = 319.20) and OP2 (m/z = 247.19). researchgate.net The chemical formulas for some oxidative degradation products have been proposed as C14H18N6O3 and C11H14N6O. scispace.comresearchgate.net

Table 2: Degradation of this compound under Oxidative Stress

Stress Condition Duration Temperature Observations Reference
3% H2O2 7 days Ambient Formation of unknown impurities Imp-O1, Imp-O2, Imp-O3, and known impurities Imp-A & Imp-B. nih.gov
Oxidative Stress Not Specified Not Specified Formation of C14H18N6O3 & C11H14N6O impurities. scispace.comresearchgate.net

In contrast to its susceptibility to acid and oxidation, this compound is generally stable under basic hydrolysis, thermal, and photolytic stress conditions. nih.govresearchgate.net Studies have shown no degradation when the drug was subjected to 1N NaOH for 48 hours at 80°C. ijrpc.com Similarly, it remained stable under neutral hydrolysis (water at 80°C for 72 hours). ijrpc.com Thermal stress at 105°C for 10 days and photolytic stress (200 W h/m² of UV light and 1.2 million lux hours of visible light for 11 days) also resulted in no observable degradation. nih.gov However, some conflicting reports suggest susceptibility to basic and thermal stress under certain conditions. humanjournals.com One study indicated degradation under 0.1N NaOH at room temperature for 1 hour and at 80°C for 3 hours. humanjournals.com

Identification and Characterization of Degradation Products

The identification and structural elucidation of degradation products are essential for understanding the degradation pathways and for ensuring the safety of the drug product.

Mass Spectrometry (LC-MS) for Degradant Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying degradation products. ijrpc.com LC-MS/MS has been instrumental in characterizing the degradation products of this compound formed under various stress conditions. ijrpc.comresearchgate.net For instance, under acidic hydrolysis, degradation products with m/z values of 152, 151, 192, and 191 have been identified. ijrpc.com In oxidative degradation studies, LC-MS analysis identified unknown impurities with m/z values of 303.20 (Imp-O1), 223.20 (Imp-O2), and 319.20 (Imp-O3). nih.gov The m/z value for the acid-induced degradant Imp-A1 was found to be 191.10. nih.gov

Table 3: Mass Spectrometry Data for this compound Degradation Products

Degradation Condition Impurity m/z Value Reference
Acidic Hydrolysis X1 152 ijrpc.com
Acidic Hydrolysis X2 151 ijrpc.com
Acidic Hydrolysis X3 192 ijrpc.com
Acidic Hydrolysis X5 191 ijrpc.com
Acidic Hydrolysis Imp-A1 191.10 nih.gov
Oxidative Stress Imp-O1 303.20 nih.gov
Oxidative Stress Imp-O2 223.20 nih.gov

Proposed Degradation Pathways

This compound demonstrates stability under certain environmental conditions while being susceptible to degradation under others. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability. These studies expose the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govhumanjournals.com

Research indicates that this compound is stable when subjected to basic hydrolysis, thermal stress, and photolytic conditions. nih.govhumanjournals.com However, significant degradation is observed under acidic hydrolysis and oxidative conditions. nih.govmdpi.comresearchgate.net

Under acidic hydrolysis, this compound degrades to form impurities, including an unknown degradation product identified as Imp-A1 and a known related substance, Imp-B. nih.gov Neutral hydrolysis studies have also been performed, alongside acid and base conditions, to fully characterize the hydrolytic degradation profile. humanjournals.comijrpc.com

Oxidative degradation, typically induced using hydrogen peroxide, also leads to the formation of multiple degradation products. nih.govhumanjournals.com Electrochemical oxidation has been explored as an alternative to chemical oxidation. This method resulted in the formation of two primary degradation products with mass-to-charge ratios (m/z) of 319.20 and 247.19. researchgate.net The rate of electrochemical degradation and the specific products formed were found to be highly dependent on the pH of the solution, with the fastest oxidation occurring at pH 9. researchgate.net

Furthermore, advanced oxidation processes (AOPs), including photocatalysis, have been shown to effectively degrade abacavir. nih.gov These processes can lead to the formation of transformation products such as descyclopropyl-abacavir (TP-247). nih.gov

Table 1: Summary of Forced Degradation Studies on this compound

Stress Condition Outcome Notable Degradation Products Reference
Acidic Hydrolysis Significant Degradation Imp-A1, Imp-B nih.gov
Basic Hydrolysis No Significant Degradation - nih.govhumanjournals.com
Neutral Hydrolysis Susceptible to Degradation Degradation Products Formed humanjournals.comijrpc.com
Oxidative Stress (e.g., H₂O₂) Significant Degradation Multiple degradation products nih.govhumanjournals.com
Electrochemical Oxidation Significant Degradation Products with m/z 319.20 and 247.19 researchgate.net
Photolytic Stress No Significant Degradation - nih.govhumanjournals.com
Thermal Stress No Significant Degradation - nih.gov
Photocatalysis (AOP) Significant Degradation Descyclopropyl-abacavir (TP-247) nih.gov

Assessment of Genotoxic Impurities from Degradation

The degradation of an active pharmaceutical ingredient (API) can lead to the formation of impurities, some of which may be genotoxic. Genotoxic impurities (GTIs) are compounds that can cause genetic mutations, chromosomal damage, or DNA rearrangements, potentially leading to cancer. ijcrt.orgresearchgate.net Regulatory agencies require stringent control of such impurities in the final drug substance. researchgate.netlcms.cz

Structural Alerts for Genotoxicity (e.g., N-hydroxyaryls, aza-aryl N-oxides)

The initial step in assessing the genotoxic potential of impurities involves identifying "structural alerts." ijcrt.orgresearchgate.net A structural alert is a chemical moiety or functional group within a molecule that is associated with genotoxicity. researchgate.net The presence of such an alert in an impurity's structure triggers the need for further toxicological evaluation or stringent control. ijcrt.org

Common structural alerts include N-nitrosamines, aromatic nitro-groups, and alkyl esters of sulfonates. ijcrt.orgresearchgate.net In the context of abacavir, impurities containing nitroso groups, such as 2-Amino-5-nitroso Pyrimidine-4,6-diol (N NITROSO), have been identified as potential genotoxic impurities (PGIs). pnrjournal.compnrjournal.com The presence of a nitroso functional group is a well-known structural alert for mutagenicity. researchgate.net The WHO has also highlighted the need to control for a specific nitroso impurity in this compound. who.int

Other identified PGIs in this compound arise from the synthesis process or degradation and contain structural alerts. For instance, N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) is a PGI that requires monitoring. pnrjournal.compnrjournal.com While the cyclopropylamine (B47189) moiety in the parent abacavir molecule was initially considered a potential structural alert, studies have indicated it does not play a role in the bioactivation of the drug. washington.edu

Analytical Control Strategies for Genotoxic Impurities

Once potential genotoxic impurities are identified, highly sensitive analytical methods must be developed and validated to detect and quantify them at trace levels. lcms.cz The control threshold for GTIs is often set at the Threshold of Toxicological Concern (TTC), which corresponds to a daily intake of 1.5 µ g/day for most impurities. pnrjournal.comhumanjournals.com This necessitates analytical methods capable of quantifying impurities at parts per million (ppm) levels relative to the API. pnrjournal.com

A variety of advanced analytical techniques are employed for the control of GTIs in this compound. These strategies are designed to be highly specific, sensitive, accurate, and precise, in accordance with ICH guidelines. pnrjournal.comchemmethod.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique used for the quantification of multiple PGIs. A method has been developed to quantify FADCP and N NITROSO impurities using LC-MS/MS with a limit of detection well below 2.5 ppm. pnrjournal.compnrjournal.com Another LC-MS method was developed for three other PGIs, achieving quantification levels below 1 ppm. chemmethod.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods are valued for their speed and high resolution. A stability-indicating UHPLC method was developed to separate abacavir from its related substances and degradation products formed during stress studies. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is suitable for volatile impurities. A sensitive GC/MS method was developed to determine the level of Diisopropyl sulfate (DPS), a potential mutagenic impurity that may form during the synthesis of this compound. humanjournals.com

These analytical strategies ensure that any potentially harmful genotoxic impurities are controlled within safe limits, guaranteeing the quality and safety of the final drug product.

Table 2: Genotoxic Impurities in this compound and Their Analytical Control

Impurity Name Common Abbreviation Type Analytical Method Reference
N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide FADCP Process/Degradation LC-MS/MS pnrjournal.compnrjournal.com
2-Amino-5-nitroso Pyrimidine-4,6-diol N NITROSO Process/Degradation LC-MS/MS pnrjournal.compnrjournal.com
Diisopropyl sulfate DPS Process (Salting step) GC/MS humanjournals.com
N',N'''-(4,6-dichloropyrimidine-2,5-diyl)bis[N,N-dimethyl(imidoformamide)] Impurity-I Process/Degradation LC-MS chemmethod.com
{N-(2-amino-4-chloro-6-{[(1S,2R)-2-(hydroxymethyl)cyclopent-3-en-1-yl]amino}pyrimidin-5-yl)formamide} Impurity-II Process/Degradation LC-MS chemmethod.com
{(1R,5S)-5-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol Impurity-III Process/Degradation LC-MS chemmethod.com

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Purity and Related Substances

Chromatography is the cornerstone for assessing the purity of Abacavir (B1662851) sulfate (B86663) and quantifying any related substances, including process impurities and degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is extensively used for the determination of Abacavir sulfate in bulk and tablet dosage forms. humanjournals.comijpsr.info These methods are valued for their accuracy, precision, and ability to separate the parent compound from any potential impurities. humanjournals.comtsijournals.com A common approach involves using a C18 column as the stationary phase with a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile (B52724). humanjournals.comtsijournals.com

For instance, one validated stability-indicating RP-HPLC method uses a mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (70:30, v/v) with a Grace C18 column, achieving a retention time of approximately 4.507 minutes for this compound. humanjournals.com Detection is commonly performed using a UV detector at wavelengths such as 285 nm, 286 nm, or 287 nm. humanjournals.comijpsr.infotsijournals.com The methods are validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating linearity over specific concentration ranges, for example, 10-35 µg/mL or 60-140 µg/mL. humanjournals.comijpsr.info These HPLC methods are proven to be robust, specific, and suitable for routine quality control, effectively separating Abacavir from its degradation products and excipients in pharmaceutical formulations. humanjournals.com

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Grace C18 (150 x 4.6 mm) humanjournals.com RPC-18 tsijournals.com INERTSIL ODS 3V, C18 (250x4.6 mm) ijpsr.info
Mobile Phase Potassium dihydrogen phosphate buffer: Acetonitrile (70:30, v/v) humanjournals.com Buffer solution: Acetonitrile (85:15, v/v) tsijournals.com 10mM Phosphate buffer: Acetonitrile (60:40 v/v), pH 4.0 ijpsr.info
Flow Rate 1.0 mL/min humanjournals.com 1.0 mL/min tsijournals.com Not Specified
Detection Wavelength 286 nm humanjournals.com 285 nm tsijournals.com 287 nm ijpsr.info
Retention Time 4.507 min humanjournals.com 4.333 min tsijournals.com 2.430 min ijpsr.info
Linearity Range 10 - 35 µg/mL humanjournals.com 0.2 - 20 µg/mL tsijournals.com 60 - 140 µg/mL ijpsr.info

Ultra High-Performance Liquid Chromatography (UHPLC)

Ultra High-Performance Liquid Chromatography (UHPLC) offers a significant advancement over conventional HPLC for the analysis of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides faster analysis times, improved resolution, and enhanced sensitivity. These advantages are critical for high-throughput screening and for detecting trace-level impurities that might be missed with standard HPLC methods. The increased efficiency of UHPLC allows for more detailed impurity profiling and a better understanding of the degradation pathways of the drug substance.

Chiral Chromatography for Enantiomeric Purity

Abacavir is a chiral molecule, and its therapeutic activity is specific to one enantiomer. The manufacturing process must be controlled to ensure that the final product contains the correct stereoisomer and is free from its enantiomeric counterpart. Chiral chromatography is the definitive method for assessing the enantiomeric purity of this compound. The International Pharmacopoeia mandates that the production method for this compound be validated to demonstrate a limit of not more than 0.5% for the (1R, 4S)-abacavir enantiomer, which requires the use of a suitable chiral chromatographic method. This technique employs a chiral stationary phase (CSP) that can differentiate between the enantiomers, allowing for their separation and quantification. This analysis is crucial as the inactive or potentially harmful enantiomer must be strictly controlled.

Gradient and Isocratic Elution Method Development

Both isocratic and gradient elution methods are developed for the analysis of this compound, with the choice depending on the specific analytical goal.

Isocratic Elution , where the mobile phase composition remains constant throughout the run, is often employed for routine quality control assays of the main compound. researchgate.netasianpubs.org These methods are typically simple, robust, and offer good reproducibility. For example, an isocratic method using a mobile phase of methanol (B129727) and potassium dihydrogen orthophosphate (38:62 v/v) has been developed for the assay of this compound. researchgate.net Another isocratic system consists of acetonitrile and 0.05 M potassium dihydrogen phosphate (pH 4.2) in a 50:50 ratio. asianpubs.org

Gradient Elution , which involves changing the mobile phase composition during the analysis, is essential for separating complex mixtures of related substances and degradation products. By gradually increasing the organic solvent concentration, gradient methods can effectively elute impurities with a wide range of polarities. A gradient HPLC method described in The International Pharmacopoeia uses a mobile phase consisting of 0.05% trifluoroacetic acid in water (Mobile phase A) and a mixture of methanol and water (85:15 v/v, Mobile phase B). digicollections.net The gradient program allows for the separation of Abacavir from its specified impurities. digicollections.net This approach is fundamental for stability-indicating methods and comprehensive impurity profiling.

Table 2: Comparison of Elution Methods for this compound Analysis

Elution Type Mobile Phase Composition Application Advantages
Isocratic Constant (e.g., Acetonitrile:Phosphate Buffer 50:50) asianpubs.org Routine assay, quantification of the main peak researchgate.netasianpubs.org Simplicity, robustness, shorter run times for simple separations researchgate.net
Gradient Variable (e.g., Water/TFA and Methanol/Water mixtures) digicollections.net Impurity profiling, stability studies, separation of complex mixtures digicollections.netijrpc.com Superior resolution for compounds with different polarities, increased peak capacity

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used for the identification of this compound. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. The resulting FT-IR spectrum serves as a unique molecular "fingerprint."

The identity of a test sample of this compound can be confirmed by comparing its infrared absorption spectrum with that of a reference standard or an official reference spectrum. digicollections.net This comparison is a standard identity test in pharmacopeial monographs. The concordance between the spectra provides definitive proof of the compound's identity and the integrity of its chemical structure. FT-IR is also valuable for studying the solid-state properties of the drug, such as polymorphism, which can impact its stability and bioavailability.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. ¹H-NMR, specifically, provides detailed information about the hydrogen atoms in a molecule, offering insights into its connectivity and stereochemistry.

In the ¹H-NMR spectrum of abacavir, distinct signals corresponding to the different protons in the molecule can be observed. The aromatic protons of the purine (B94841) ring system typically appear in the downfield region of the spectrum. The protons of the cyclopentene (B43876) ring and the cyclopropyl (B3062369) group exhibit characteristic multiplets, with their chemical shifts and coupling constants being sensitive to their spatial arrangement. The methylene (B1212753) protons of the hydroxymethyl group also give rise to a specific signal. By analyzing the chemical shifts, integration values (which are proportional to the number of protons), and the splitting patterns (coupling constants), the complete structure of abacavir can be confirmed. Furthermore, ¹H-NMR is instrumental in identifying and quantifying impurities, including process-related impurities and degradation products, by detecting their unique proton signals in the spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is extensively used for the quantitative determination of abacavir in biological matrices and for the identification of its metabolites and degradation products.

Several LC-MS/MS methods have been developed and validated for the quantification of abacavir in human plasma. pharmamanufacturing.comagcbio.com These methods typically involve a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. pharmamanufacturing.comagcbio.com In positive ion mode, the parent ion of abacavir (m/z 287.2) is selected and fragmented to produce a specific product ion (m/z 191.2), which is then monitored for quantification. pharmamanufacturing.comagcbio.com This high selectivity allows for the accurate measurement of abacavir concentrations even in complex biological samples. pharmamanufacturing.com

LC-MS/MS is also a critical tool for forced degradation studies, which are essential for understanding the stability of a drug substance. dissolutiontech.comorganicchemistrydata.org Under various stress conditions such as hydrolysis, oxidation, and photolysis, this compound can degrade into several products. organicchemistrydata.org LC-MS/MS is employed to separate these degradation products and characterize their structures based on their mass-to-charge ratios and fragmentation patterns. dissolutiontech.comorganicchemistrydata.org For instance, under acidic conditions, degradation products with m/z values of 152, 151, 192, and 191 have been identified. dissolutiontech.com

ParameterValueReference
Parent Ion (m/z)287.2 agcbio.com
Product Ion (m/z)191.2 agcbio.com
Linearity Range (ng/mL)29.8–9318 agcbio.com
Lower Limit of Quantitation (ng/mL)20 thermofisher.com
Mean Recovery (%)86.8 agcbio.com

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of pharmaceutical compounds. Several UV spectrophotometric methods have been developed for the determination of this compound in bulk drug and pharmaceutical dosage forms. mdpi.comsemanticscholar.orgchemicalbook.comresearchgate.net

These methods are based on the principle that this compound exhibits strong absorbance in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound is typically observed around 283-285 nm in various solvents, including distilled water and methanol. mdpi.comsemanticscholar.orgresearchgate.net However, a λmax of 249 nm has also been reported. chemicalbook.com The absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law within a specific concentration range. For instance, linearity has been demonstrated in concentration ranges of 5-30 µg/mL and 5-35 µg/mL. mdpi.comsemanticscholar.org

The developed UV spectrophotometric methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. chemicalbook.com These methods have been successfully applied for the routine quality control analysis of this compound in tablet formulations. mdpi.comsemanticscholar.org

Methodλmax (nm)Linearity Range (µg/mL)SolventReference
Method A2855-35Double distilled water semanticscholar.org
Method B (First Order Derivative)2755-40Double distilled water semanticscholar.org
Method C (Area Under Curve)280-2905-40Double distilled water semanticscholar.org
-2835-3015% phosphoric acid and distilled water mdpi.com
-2490-40- chemicalbook.com

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization of this compound is essential.

X-Ray Powder Diffraction (XRPD)

X-Ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for its identification.

XRPD has been instrumental in the characterization of different polymorphic forms of this compound. medchemexpress.comstepscience.com Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. stepscience.com Different polymorphs can exhibit different physicochemical properties.

For instance, the XRPD pattern of the original form of this compound (Form O) shows characteristic peaks at specific 2θ angles. medchemexpress.comstepscience.com Novel crystalline forms, designated as Form A through Form G, have been prepared and identified by the appearance of new peaks and the disappearance of existing peaks in their respective XRPD patterns when compared to Form O. medchemexpress.comstepscience.com For example, Form A showed new peaks at 26.67°, 27.74°, and 35.82° 2θ. medchemexpress.com

The room temperature powder pattern of abacavir hemisulfate has been indexed, and its unit cell values have been determined to be monoclinic with an I2 space group. nih.govnih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a substance as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It is used to determine the melting point, enthalpy of fusion, and to study polymorphic transitions. stepscience.com Different polymorphic forms of this compound exhibit distinct melting endotherms in their DSC thermograms. medchemexpress.comstepscience.com For example, the commercial sample (Form O) has a melting temperature of 227.0°C, while other forms like Form B and Form G melt at 225.16°C and 219.00°C, respectively. stepscience.com The enthalpy of fusion also varies between the different forms, providing further evidence of their distinct crystalline structures. medchemexpress.comstepscience.com

TGA measures the change in mass of a sample as it is heated. It is used to study thermal stability and to determine the presence of solvates or hydrates.

Process Analytical Technology (PAT) in Solid-State Transformations

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. pharmamanufacturing.com

In the context of this compound, PAT can be a powerful tool for monitoring and controlling solid-state transformations, such as polymorphism, during crystallization processes. The crystallization process is a critical step that determines the solid-state form of the final API. pharmamanufacturing.com In-situ monitoring tools can provide real-time information about the crystallization process, enabling better control over the desired polymorphic form.

Several PAT tools are applicable to monitoring solid-state transformations. For instance, in-line Raman and Near-Infrared (NIR) spectroscopy can be used to monitor changes in the polymorphic form in real-time. researchgate.net Focused Beam Reflectance Measurement (FBRM) can provide information about the particle size and count during crystallization. researchgate.net By integrating these PAT tools into the manufacturing process, it is possible to develop a robust crystallization process that consistently produces this compound with the desired solid-state properties. This approach leads to improved process understanding, reduced variability, and enhanced product quality.

Focused Beam Reflectant Measurement (FBRM)

Focused Beam Reflectant Measurement (FBRM) is a probe-based instrument that is used in-situ to track changes in particle size and count in real-time within a crystallization process or suspension. nih.govresearchgate.net The technology works by scanning a focused laser beam in a circular path at a high speed across the particle system. nih.gov When the beam intersects with the edge of a particle, it reflects a pulse of light back to the detector. The duration of this back-scattered light pulse is multiplied by the scan speed to calculate a chord length, which is a straight line from one edge of the particle to another. By measuring thousands of chord lengths per second, a chord length distribution (CLD) is generated, which is a robust and sensitive measure of the particle size distribution. rsc.orgresearchgate.net

FBRM is a powerful tool for understanding and controlling crystallization processes as it can monitor nucleation, crystal growth, and agglomeration as they happen. researchgate.net For instance, in studies involving the polymorphic transition of Abacavir free base to its acetic acid salt, FBRM has been used to track the changes in the crystal population. bbrc.in The technology can detect the appearance of a new crystalline form by registering a significant shift in the chord length distribution, allowing for precise monitoring of the transition kinetics. bbrc.in This real-time analysis provides a deep understanding of how process parameters influence the final crystalline product. bbrc.in

The key advantages of FBRM include its ability to perform measurements directly in concentrated suspensions without the need for sampling or dilution, which can alter the particles. nih.gov It is sensitive to changes in the number of particles, allowing for the detection of events like dissolution or secondary nucleation. nih.gov

Particle Vision Microscope (PVM)

The Particle Vision Microscope (PVM) is another probe-based PAT tool that captures high-resolution, real-time images of crystals and particles directly within a process vessel. researchgate.netbbrc.in It provides visual information that is complementary to the quantitative data supplied by FBRM. By inserting the PVM probe into a crystallizer, researchers can directly observe particle systems as they actually exist at full process concentrations. bbrc.in

PVM is instrumental in visualizing dynamic processes such as crystallization, agglomeration, and polymorphism. bbrc.in In the characterization of Abacavir, PVM has been effectively used to provide clear visual evidence of polymorphic transitions. For example, during the conversion of Abacavir free base to Abacavir acetate (B1210297) salt, PVM imaging showed a distinct morphological change from plate-type crystals of the free base to needle-shaped crystals of the acetate salt. bbrc.in This visual confirmation is crucial for understanding the physical changes occurring during the process.

The combination of FBRM and PVM offers a comprehensive characterization of crystallization systems. bbrc.in While FBRM provides quantitative data on the change in particle size and count, PVM delivers qualitative, visual confirmation of the underlying phenomena, such as changes in crystal habit or the presence of agglomerates. researchgate.netbbrc.in This integrated approach enables a more complete and rapid characterization of polymorphic and pseudo-polymorphic transitions. bbrc.in

Validation of Analytical Methods (ICH Guidelines)

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application. europa.eu For pharmaceutical analysis, the International Council for Harmonisation (ICH) provides a set of guidelines, specifically ICH Q2(R2), that detail the elements required for method validation. europa.eu These guidelines ensure that analytical methods used for drug substances like this compound are reliable, reproducible, and accurate. japsonline.com The validation process encompasses several key parameters to demonstrate a method's suitability. humanjournals.comnih.gov

Validated analytical methods for this compound, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy, demonstrate high levels of accuracy, precision, and specificity. japsonline.comhumanjournals.comijpsr.info Forced degradation studies are also performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to prove the stability-indicating nature of the methods, ensuring that the drug peak is resolved from any potential degradation products. humanjournals.com

Below is a summary of typical validation parameters for analytical methods developed for this compound, based on published research adhering to ICH guidelines.

Validation ParameterDescriptionTypical Findings for this compound Methods
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Often determined by recovery studies.Recovery is typically found to be between 98% and 102%. For example, studies have reported accuracy ranging from 99.76% to 100.07% and 99.94% to 100.2%. japsonline.comijpsr.inforesearchgate.net
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes Repeatability and Intermediate Precision.The Relative Standard Deviation (%RSD) is consistently less than 2%. For instance, intra-day and inter-day precision studies reported %RSD values of 1.4% and 0.23%, respectively. japsonline.comhumanjournals.com
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or placebo ingredients.Methods are shown to be specific with no interference from placebo or degradation products at the retention time of this compound. humanjournals.comresearchgate.net
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.A high correlation coefficient (r²) is consistently achieved, typically >0.999. researchgate.net Linearity has been established in ranges such as 10-35 µg/mL, 60-140 µg/mL, and 0-40 µg/mL for different methods. japsonline.comhumanjournals.comijpsr.info
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range is determined based on the linearity studies, for example, 60-140 µg/ml. ijpsr.info
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.For an RP-HPLC method, the LOD for this compound has been reported as 10 µg/ml in tablet form. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.For an RP-HPLC method, the LOQ for this compound has been reported as 30 µg/ml in tablet form. researchgate.net
Robustness A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Methods are generally found to be robust, with small variations in parameters like mobile phase composition, pH, and flow rate not significantly affecting the results. japsonline.comhumanjournals.com

Computational Chemistry and Modeling

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the interactions that stabilize the ligand-protein complex.

Abacavir (B1662851) is a prodrug that is intracellularly converted to its active form, carbovir (B1146969) triphosphate (CBV-TP). patsnap.com CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), competing with the natural substrate deoxyguanosine triphosphate (dGTP). patsnap.comdrugbank.com Upon incorporation into the growing viral DNA strand, CBV-TP terminates chain elongation due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the subsequent phosphodiester bond. patsnap.comdrugbank.com

Computational studies, including molecular docking, have been employed to predict the binding affinity of abacavir and its analogs to various targets. For instance, in silico molecular docking studies have been used to investigate the binding of abacavir to its primary target, HIV-1 reverse transcriptase, as well as other viral proteins. These studies provide a clearer understanding of the chemical interactions within the active site of the protein. nanobioletters.com In one study, the binding affinity of abacavir to SARS-CoV-2 was predicted to be -6.91 kcal/mol. nanobioletters.com Such predictions are valuable in assessing the potential of a drug to interact with its target and can offer insights into its mechanism of action at a molecular level. nanobioletters.com

Molecular docking simulations have been instrumental in elucidating the specific interactions between abacavir's active form and HIV-1 reverse transcriptase. One such study utilized the crystal structure of HIV-1 RT (PDB ID: 6ASW) to investigate the binding of several nucleoside reverse transcriptase inhibitors, including abacavir. ekb.eg The results indicated that abacavir interacts with amino acid residues in both the p66 and p51 subunits of the enzyme. ekb.eg Specifically, the binding sites were found to involve amino acids such as Val 35, Val 60, Val 90, Gln 91, Leu 92, Gln 161, Ser 162, and Thr 165 in the p66 subunit. ekb.eg

Another computational study performed molecular docking of a novel synthesized moiety of abacavir with the nucleoside reverse transcriptase protein (PDB ID: 3MEC) using Schrödinger software. researchgate.net The results of these docking studies are crucial for understanding the structural basis of inhibition and can guide the design of new inhibitors with improved affinity and resistance profiles. The interactions often involve a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand in the active site of the enzyme. nih.gov

Computational Study Details for Abacavir-RT Interaction
PDB ID of Target Protein 6ASW ekb.eg, 3MEC researchgate.net
Interacting Subunits p66 and p51 ekb.eg
Key Interacting Residues (p66) Val 35, Val 60, Val 90, Gln 91, Leu 92, Gln 161, Ser 162, Thr 165 ekb.eg
Docking Software Used Molegro Virtual Docker (MVD) ekb.eg, Schrödinger researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their activity. uniri.hr

While numerous QSAR studies have been conducted for various classes of anti-HIV agents, specific QSAR studies focusing on a series of abacavir analogs are not extensively reported in the reviewed literature. nih.govuniri.hr However, the principles of QSAR are highly relevant to the development of new nucleoside reverse transcriptase inhibitors. For example, a 3D-QSAR study on a series of phthalimide (B116566) derivatives as non-nucleoside HIV-1 RT inhibitors highlighted the importance of electrostatic and hydrogen bond acceptor fields in determining inhibitory activity. scienceasia.org Such studies, which include approved drugs like abacavir for context, demonstrate how QSAR can elucidate the key electronic and steric properties that govern the potency of RT inhibitors. scienceasia.org These insights can be extrapolated to guide the rational design of novel abacavir derivatives with potentially enhanced anti-HIV activity.

Homology Modeling of Target Proteins

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template). internationaljournalcorner.com This method is particularly useful when the crystal structure of the target protein is not available, which is often the case for mutant proteins that confer drug resistance. nih.gov

In the context of abacavir, homology modeling of HIV-1 reverse transcriptase is crucial for studying the impact of mutations on drug binding and efficacy. For instance, studies have used homology modeling to generate structures of drug-resistant RT variants. asm.orgnih.gov One such study used the crystal structure of wild-type HIV-1 RT in complex with DNA and a dNTP (PDB ID: 3KK2) as a template to model the structure of RT mutants. asm.org Another study on drug-resistant RT variants used the structure with PDB ID 4ZHR as a template, which shared over 98% sequence identity with the target sequence. nih.gov These models can then be used in molecular docking studies to predict how mutations alter the binding of abacavir and other inhibitors, thereby providing a rationale for the observed drug resistance and aiding in the design of new drugs that are effective against resistant strains.

In Silico Prediction of Drug Properties and Safety

Computational methods are increasingly used to predict the pharmacokinetic and safety profiles of drug candidates early in the discovery process, a practice known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

In silico ADMET prediction utilizes various computational models to estimate key drug properties from a compound's chemical structure. These predictions help in identifying potential liabilities before resource-intensive experimental studies are undertaken. nih.gov

The application of computational chemistry and modeling provides significant insights into the molecular behavior and safety profile of abacavir sulfate (B86663). These theoretical approaches are crucial for understanding the drug's interactions at a molecular level and for predicting potential safety concerns.

Structural Safety Evaluation through Computational Means

In silico methods are increasingly employed to evaluate the structural safety of pharmaceutical compounds, including abacavir sulfate. These computational tools can predict potential toxicities and help in the design of safer drug candidates.

One area of focus has been the evaluation of potential genotoxic impurities that may arise during the synthesis of this compound. For instance, the potential impurities FADCP and N-NITROSO have been assessed using Quantitative Structure-Activity Relationship (QSAR) models. pnrjournal.com The Casetox-software, which is an expert rule-based and statistical-based predictive toxicology program, has been utilized for this purpose. pnrjournal.com This software makes qualitative estimations of endpoint risk, categorizing them from 'certain' to 'impossible'. pnrjournal.com The evaluation of FADCP and N-NITROSO impurities through this model yielded a positive result for mutagenicity. pnrjournal.com

Furthermore, computational studies have been conducted on novel derivatives of abacavir. For example, a new moiety synthesized via a Schiff base reaction was subjected to in silico studies to assess its safety profile. researchgate.net These studies, which included molecular docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) analysis, suggested that the novel compound is safe for further exploration as a potential drug candidate. researchgate.net The in-silico analysis provides crucial safety data that supports the progression of the synthetic moiety into further stages of drug development. researchgate.netresearchgate.net

The partition dimension, a metric in computational chemistry, offers insights into molecular complexity and aids in predicting molecular properties. researchcommons.org Studies have calculated the partition dimension of the molecular graph of abacavir to better understand its structural characteristics. researchcommons.org

Table 1: Computational Toxicology Predictions for this compound Impurities This table is interactive. Users can sort and filter the data.

Impurity Name Computational Model Used Predicted Outcome
FADCP Casetox-software (QSAR) Positive for mutagenicity pnrjournal.com

Theoretical Studies on Non-Covalent Interactions in Solid State

The properties of solid-state pharmaceuticals like this compound are significantly influenced by a variety of non-covalent interactions. frontiersin.org These interactions, which include hydrogen bonds and π-stacking, are fundamental to understanding crystal packing, stability, and ultimately, the bioavailability of the drug. frontiersin.org

Theoretical approaches, such as Density Functional Theory (DFT), PIXEL energy calculations, Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM), are instrumental in investigating these non-covalent interactions. frontiersin.orgnih.govmdpi.com These methods provide insights into the energetics and nature of the interactions that govern the supramolecular assembly of the drug in its crystalline form. frontiersin.orgosti.gov

While specific theoretical studies focusing exclusively on the non-covalent interactions within the solid state of this compound are not extensively detailed in the provided search results, the general principles of such studies are well-established. For bioactive compounds, understanding the role of non-covalent interactions is crucial for the rational design of new compounds with desired properties. frontiersin.org For example, in-silico models have been used to suggest that abacavir can interact with the F pocket of the HLA-B*57:01 protein, a key interaction in abacavir hypersensitivity, which is mediated by non-covalent forces. nih.gov

The formation of different crystalline forms, or polymorphs, of this compound has been reported, and it is understood that these different forms arise from variations in the network of non-covalent interactions within the crystal lattice. newdrugapprovals.orgnih.gov Although the literature cited does not provide a deep quantum chemical analysis of these specific interactions in this compound, it highlights the importance of controlling these interactions to produce stable and reproducible crystalline forms. newdrugapprovals.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
FADCP
N-NITROSO
Lamivudine (B182088)
Zidovudine (B1683550)
3,4-dimethoxy benzaldehyde
Ethanol (B145695)
Acetonitrile (B52724)
Formic acid
Sodium hydroxide (B78521)
Glutaric acid
Sodium sulfate
Didanosine
Flucloxacillin
Tenofovir (B777) disoproxil
Efavirenz
Nevirapine
Curcumin
Acyclovir
Indinavir
Gallic acid
Tipranavir
Ritonavir
Methadone
Orlistat
Cabozantinib
Roscovitine
Cladribine
Arranon
Minoxidil
Sangivamycin

Future Research Directions in Abacavir Sulfate Chemistry

Advanced Prodrug Design for Optimized Intracellular Pharmacokinetics

The therapeutic efficacy of abacavir (B1662851) is dependent on its intracellular conversion to the active triphosphate metabolite, carbovir (B1146969) triphosphate. However, this conversion can be inefficient. Future research is focused on designing advanced prodrugs to optimize the intracellular pharmacokinetics of abacavir, ensuring higher concentrations of the active metabolite at the site of action.

Prodrug StrategyRationalePotential Advantage
MyristoylationIncrease lipophilicityEnhanced cell uptake and retention
Phosphoramidate (B1195095)Bypass initial phosphorylationIncreased intracellular concentration of active carbovir triphosphate

These advanced prodrug designs aim to improve the therapeutic index of abacavir by ensuring that more of the administered dose is converted into its active form within the target cells.

Novel Approaches to Polymorph Control and Solid-State Engineering

The solid-state properties of an active pharmaceutical ingredient (API) significantly influence its stability, solubility, and bioavailability. Abacavir sulfate (B86663) can exist in different crystalline forms, or polymorphs, each with unique physicochemical properties. Controlling polymorphism is therefore a critical aspect of drug development.

Recent research has focused on the systematic screening and characterization of novel crystalline forms of abacavir sulfate. By employing various recrystallization techniques with a range of organic solvents, researchers have been able to isolate and characterize multiple polymorphic forms. These forms are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to determine their distinct properties.

The goal of this solid-state engineering is to identify the most thermodynamically stable polymorph with optimal dissolution and bioavailability characteristics for formulation into a final drug product. Future work in this area will likely involve computational modeling to predict polymorphic forms and guide experimental screening, as well as the use of advanced crystallization techniques to control crystal habit and size for improved manufacturing processes.

Deeper Elucidation of Resistance Mechanisms at Atomic Resolution

The emergence of drug resistance is a major challenge in HIV therapy. For abacavir, several key mutations in the HIV-1 reverse transcriptase (RT) enzyme have been associated with reduced susceptibility. These include K65R, L74V, Y115F, and M184V. nih.govresearchgate.net The presence of thymidine (B127349) analog mutations (TAMs), selected for by drugs like zidovudine (B1683550), can also contribute to abacavir resistance. nih.gov

Future research aims to elucidate the precise molecular interactions that lead to resistance at an atomic level. While crystal structures of HIV-1 protease with resistant mutants have been solved at atomic resolution for other drugs, similar detailed structural information for abacavir-resistant RT is a key area for future investigation. nih.govnih.govresearchgate.net

Computational modeling and molecular dynamics simulations are powerful tools to bridge this gap. These methods can be used to model the binding of abacavir's active metabolite, carbovir triphosphate, to both wild-type and mutant RT. ncsu.edunih.gov By analyzing the changes in binding affinity and conformational dynamics at an atomic level, researchers can gain a deeper understanding of how specific mutations confer resistance. This knowledge is crucial for the rational design of next-generation NRTIs that are less susceptible to existing resistance pathways.

Resistance MutationImpact on Abacavir Susceptibility
M184VSelected for by abacavir, but abacavir can retain efficacy against isolates with this mutation alone. researchgate.net
K65R, L74V, Y115FSelected for by abacavir in vitro and in vivo. nih.gov
Thymidine Analog Mutations (TAMs)Can contribute to abacavir resistance. nih.gov

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize many aspects of drug discovery and development, including research on this compound. medcraveonline.commedcraveonline.comsciety.org These computational tools can be applied to various stages, from identifying novel drug candidates to optimizing manufacturing processes.

In the context of abacavir, ML models could be developed to predict the emergence of resistance based on a patient's viral genotype. nih.gov This would allow for more personalized treatment strategies and help to preserve the long-term efficacy of the drug. AI can also be used to analyze large datasets of patient information to identify potential predictors of adverse events, such as the abacavir hypersensitivity syndrome. ncsu.edunih.gov

Green Chemistry Approaches in Abacavir Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. nih.govmdpi.com The synthesis of complex molecules like abacavir traditionally involves multiple steps and the use of hazardous reagents and solvents. newdrugapprovals.orgeurekaselect.com Future research is focused on developing more sustainable and environmentally friendly synthetic routes.

Key areas of focus in green chemistry for abacavir synthesis include:

Biocatalysis: The use of enzymes to catalyze specific reactions can lead to higher selectivity, milder reaction conditions, and reduced waste compared to traditional chemical methods. researchgate.net

Organocatalysis: This approach uses small organic molecules as catalysts, avoiding the need for potentially toxic and expensive metal catalysts. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.

By integrating these green chemistry principles, the synthesis of abacavir can become more efficient, cost-effective, and sustainable. rsc.orgnih.govbohrium.comacs.org

Q & A

Q. What are the key physicochemical properties of abacavir sulfate, and how can they be experimentally validated?

Methodological Answer: this compound’s molecular structure, solubility, and stability are critical for formulation and pharmacokinetic studies. Key properties include:

  • Molecular Formula : (C₁₄H₁₈N₆O)₂·H₂SO₄ .
  • Molecular Weight : 670.76 g/mol .
  • Stereochemistry : (1S,4R) configuration on the cyclopentene ring .
  • Solubility : Highly soluble in water; stability in organic solvents (e.g., DMSO) should be tested under controlled conditions .

Q. Validation Techniques :

  • X-ray crystallography or NMR spectroscopy to confirm stereochemistry .
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%) and degradation products .

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Formula(C₁₄H₁₈N₆O)₂·H₂SO₄
Solubility in Water>50 mg/mL (25°C)
Stability in DMSOStable at -80°C for 1 year

Q. How should researchers design pharmacokinetic (PK) studies for this compound in pediatric populations?

Methodological Answer: PK studies should account for age-dependent metabolic differences and ethical constraints:

  • Population PK Modeling : Use sparse sampling to minimize blood draws in children. Incorporate covariates like body weight, renal function, and CYP enzyme activity .
  • Dosing Adjustments : Base pediatric doses on body surface area (BSA) or allometric scaling from adult data .
  • Analytical Validation : Use LC-MS/MS to quantify abacavir plasma concentrations with a lower limit of quantification (LLOQ) ≤10 ng/mL .

Q. Key Findings :

  • No significant gender differences in PK parameters when normalized for lean body weight .
  • Avoid extrapolation to neonates (<3 months) due to immature hepatic metabolism .

Advanced Research Questions

Q. How can conflicting efficacy data for this compound in HIV-associated comorbidities (e.g., cardiovascular or renal dysfunction) be resolved?

Methodological Answer: Contradictions often arise from heterogeneous patient populations or methodological variability:

  • Systematic Review : Pool data from trials like the ABCD study (NCT00443794) and adjust for confounders (e.g., baseline viral load, CD4+ counts) .
  • Subgroup Analysis : Stratify patients by comorbidities (e.g., CKD stages) using biomarkers like eGFR or echocardiographic parameters .
  • Mechanistic Studies : Investigate abacavir’s interaction with endothelial cells or renal transporters (e.g., OCT2) using in vitro models .

Q. Example Conflict :

  • Abacavir’s association with cardiovascular risk in observational studies vs. lack of signal in randomized trials .

Q. What methodologies are recommended for assessing this compound’s genetic toxicity and long-term carcinogenic potential?

Methodological Answer: Follow OECD and ICH guidelines for genotoxicity testing:

  • Ames Test : Evaluate mutagenicity in Salmonella strains (TA98, TA100) with/without metabolic activation .
  • Chromosomal Aberration Assay : Use human lymphocytes or in vivo rodent models .
  • Carcinogenicity Studies : Conduct 2-year bioassays in rodents, monitoring tumor incidence (e.g., hepatic, lymphoid) .

Q. Table 2: Toxicity Classification (GHS)

Hazard TypeClassificationReference
Oral Acute ToxicityCategory 4 (H302)
CarcinogenicityCategory 2 (H351)
Genetic ToxicityCategory 2 (H341)

Q. How can researchers optimize dissolution testing for this compound in fixed-dose combinations (FDCs)?

Methodological Answer: Dissolution profiles must reflect in vivo release kinetics:

  • Apparatus Selection : USP Apparatus II (Paddle) at 50–75 rpm, depending on formulation (e.g., immediate-release vs. suspension) .
  • Media : Use biorelevant buffers (e.g., 0.01 M phosphate buffer with 0.5% SDS, pH 6.8) to simulate intestinal conditions .
  • Acceptance Criteria : Q = 80% dissolved within 45 minutes for tablets .

Q. Table 3: Dissolution Parameters for FDCs

FormulationApparatusSpeed (rpm)MediumQ (%)
Tablet (Abacavir + DTG)II750.01 M phosphate + 0.5% SDS85
SuspensionII500.01 M phosphate + 0.5 mM EDTA90

Guidance for Data Integrity

  • Reproducibility : Document raw data (e.g., chromatograms, PK curves) and share via repositories like Figshare .
  • Plagiarism Checks : Use software like iThenticate for pre-submission screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.